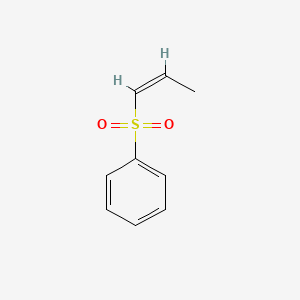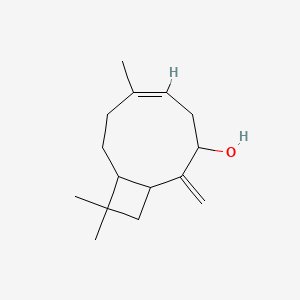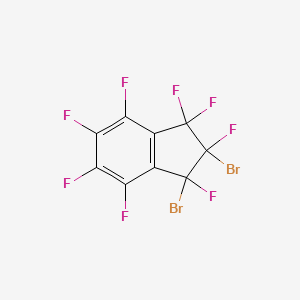![molecular formula C9H16S B14655160 1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene CAS No. 50996-70-8](/img/structure/B14655160.png)
1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene is an organic compound characterized by the presence of a sulfanyl group attached to a hexa-1,5-diene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene typically involves the reaction of hexa-1,5-diene with a suitable sulfanylating agent, such as isopropyl thiol. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The diene moiety can participate in electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), hydrogen halides (e.g., HBr).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various addition and rearrangement reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene involves its ability to undergo various chemical transformations. The sulfanyl group can participate in nucleophilic substitution reactions, while the diene moiety can engage in electrophilic addition reactions. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of stable intermediates and transition states.
Comparaison Avec Des Composés Similaires
1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene can be compared with other similar compounds, such as:
Hexa-1,5-diene: Lacks the sulfanyl group, making it less reactive in certain chemical transformations.
1-[(Methyl)sulfanyl]hexa-1,5-diene: Contains a methyl group instead of an isopropyl group, which can influence its reactivity and steric properties.
1-[(Propan-2-yl)sulfanyl]butadiene:
The uniqueness of this compound lies in its specific combination of a sulfanyl group and a hexa-1,5-diene backbone, which imparts distinct reactivity and versatility in various chemical processes.
Propriétés
Numéro CAS |
50996-70-8 |
|---|---|
Formule moléculaire |
C9H16S |
Poids moléculaire |
156.29 g/mol |
Nom IUPAC |
1-propan-2-ylsulfanylhexa-1,5-diene |
InChI |
InChI=1S/C9H16S/c1-4-5-6-7-8-10-9(2)3/h4,7-9H,1,5-6H2,2-3H3 |
Clé InChI |
XCINLPXPPVPSME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC=CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


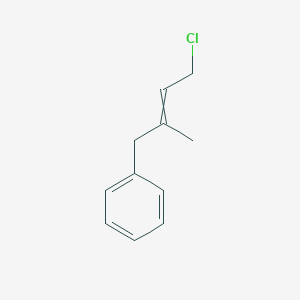
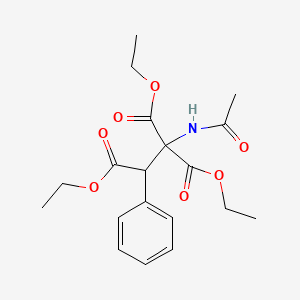
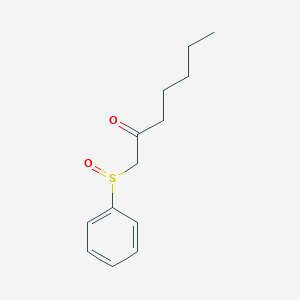
![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
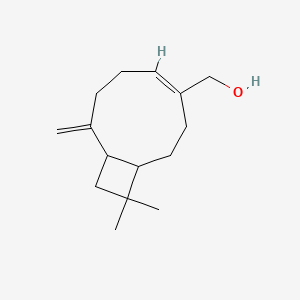
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
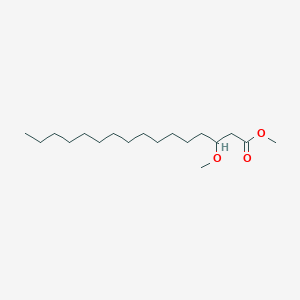
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)
